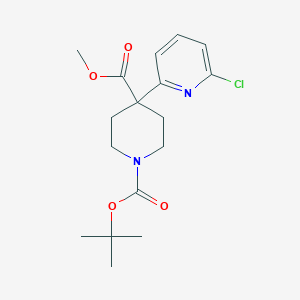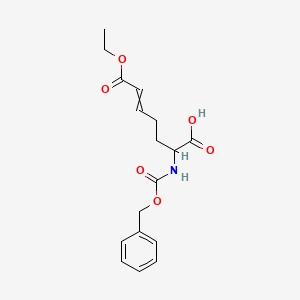![molecular formula C29H36BClFNO5 B13687501 [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is a complex organic compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydrobenzofurane core: This can be achieved through a cyclization reaction involving a phenyl-substituted precursor.
Introduction of the bromo and chloro substituents: These halogens can be introduced via electrophilic aromatic substitution reactions.
Formation of the pyrrolidinyl group: This step involves the addition of a pyrrolidine ring to the core structure.
Boronic ester formation: The final step involves the reaction of the intermediate with pinacol boronic acid under mild conditions to form the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Analyse Des Réactions Chimiques
Types of Reactions
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogens can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding boronic acids, hydrogenated derivatives, and substituted derivatives, depending on the specific reaction conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of biologically active molecules
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boronic ester group allows for the formation of strong covalent bonds with other molecules, making it useful in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] involves its ability to form covalent bonds with other molecules through its boronic ester group. This allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the additional substituents present in [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester].
3,4-Diaminophenylboronic Acid Pinacol Ester: Contains amino groups instead of halogens and pyrrolidinyl groups.
(Dimethylphenylsilyl)boronic Acid Pinacol Ester: Contains a silyl group instead of the halogens and pyrrolidinyl groups.
Uniqueness
This compound] is unique due to its combination of halogen, pyrrolidinyl, and boronic ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C29H36BClFNO5 |
|---|---|
Poids moléculaire |
543.9 g/mol |
Nom IUPAC |
tert-butyl 2-[5-chloro-6-fluoro-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1-benzofuran-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H36BClFNO5/c1-26(2,3)36-25(34)33-15-11-14-22(33)29(18-12-9-8-10-13-18)17-19-21(35-29)16-20(32)24(31)23(19)30-37-27(4,5)28(6,7)38-30/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3 |
Clé InChI |
XUDVXPBOMVUYKT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4C(=O)OC(C)(C)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)





![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)




